N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and reduce reaction times . Additionally, the purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Cyanuric chloride and triethylamine in anhydrous acetonitrile are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting tumor growth . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4-nitroaniline: Similar structure but lacks the sulfonamide group.
N-Acetyl-4-aminobenzenesulfonamide: Similar but with an amino group instead of a nitro group.
4-Nitrophenylsulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a carbonic anhydrase IX inhibitor sets it apart from other sulfonamides .
Properties
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfonylamino]phenyl]sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O7S2/c1-10(18)15-25(21,22)13-6-2-11(3-7-13)16-26(23,24)14-8-4-12(5-9-14)17(19)20/h2-9,16H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAENVZFNOMBUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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